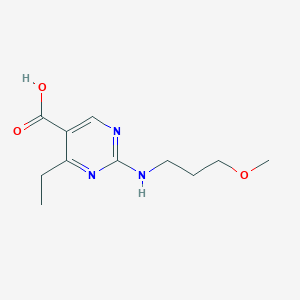

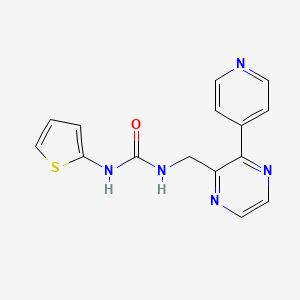

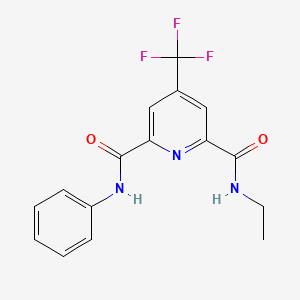

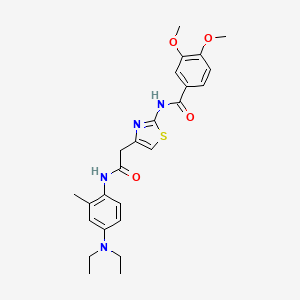

4-Ethyl-2-((3-methoxypropyl)amino)pyrimidine-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Ethyl-2-((3-methoxypropyl)amino)pyrimidine-5-carboxylic acid” is a compound that is part of the pyrimidine class . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of pyrimidines involves a six-membered ring with two nitrogen atoms at positions 1 and 3 . The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Chemical Reactions Analysis

The Dimroth rearrangement is a key chemical reaction involving pyrimidines . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .科学的研究の応用

Anti-inflammatory Activities

- Field : Medical and Pharmaceutical Research

- Application : Pyrimidines have been found to exhibit anti-inflammatory effects. They inhibit the expression and activities of certain vital inflammatory mediators .

- Methods : The anti-inflammatory effects of pyrimidines are studied through various in vitro and in vivo experiments .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Neuroprotective and Anti-neuroinflammatory Agents

- Field : Neurology and Pharmaceutical Research

- Application : Pyrimidine derivatives have been studied for their neuroprotective and anti-neuroinflammatory properties .

- Methods : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

- Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

Antioxidant Activities

- Field : Biochemistry

- Application : Pyrimidines display a range of pharmacological effects including antioxidants .

- Methods : The antioxidant activities of pyrimidines are studied through various in vitro and in vivo experiments .

- Results : Pyrimidines have been found to exhibit antioxidant effects .

Antiviral Activities

- Field : Virology and Pharmaceutical Research

- Application : Pyrimidines have been found to exhibit antiviral effects. They have shown relatively higher antiviral activity against Newcastle disease virus .

- Methods : The antiviral effects of pyrimidines are studied through various in vitro and in vivo experiments .

- Results : Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus almost on par with well-known antiviral commercial drug, Ribavirin .

Antifungal and Antiparasitic Activities

- Field : Medical and Pharmaceutical Research

- Application : Pyrimidines have been found to exhibit antifungal and antiparasitic effects .

- Methods : The antifungal and antiparasitic effects of pyrimidines are studied through various in vitro and in vivo experiments .

- Results : Pyrimidines have been found to exhibit antifungal and antiparasitic effects .

Inhibitor of Neurodegenerative Diseases

- Field : Neurology and Pharmaceutical Research

- Application : Pyrimidines have been found to inhibit the Ab42 amyloid formation in vitro, reducing the toxicity to human neurblastoma cells .

- Methods : The inhibitory effects of pyrimidines on neurodegenerative diseases are studied through various in vitro and in vivo experiments .

- Results : Pyrimidines have been found to inhibit the Ab42 amyloid formation in vitro, reducing the toxicity to human neurblastoma cells .

将来の方向性

The future directions in the study of pyrimidines involve the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

特性

IUPAC Name |

4-ethyl-2-(3-methoxypropylamino)pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3/c1-3-9-8(10(15)16)7-13-11(14-9)12-5-4-6-17-2/h7H,3-6H2,1-2H3,(H,15,16)(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZURWDZALDFFGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC=C1C(=O)O)NCCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-2-((3-methoxypropyl)amino)pyrimidine-5-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2629968.png)

![7-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B2629969.png)